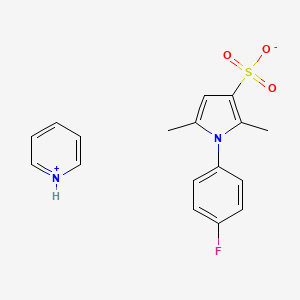![molecular formula C15H17FN2O4S B10798686 Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate](/img/structure/B10798686.png)
Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-E-11 is a compound with an intriguing role in Notch signaling during development. It was initially identified in the nematode Caenorhabditis elegans, where it plays a critical part in cell fate determination . Notch signaling is essential for cell fate decisions, and OSM-E-11 contributes to this process.
Preparation Methods
Synthetic Routes: The exact synthetic routes for OSM-E-11 are not widely documented. its identification in C. elegans suggests that it is endogenously produced within the organism.
Industrial Production: As of now, there is no established industrial production method for OSM-E-11. Its significance lies primarily in its biological context.
Chemical Reactions Analysis
OSM-E-11 is involved in Notch signaling, which relies on interactions between ligands and the Notch receptor. Notably:
- OSM-11 is a secreted, diffusible protein that interacts with the extracellular domain of the LIN-12 Notch receptor.
- It shares a common motif called the Delta and OSM-11 (DOS) motif with other Notch ligands from various species.
- Loss of OSM-11 leads to defects in vulval precursor cell (VPC) fate specification during C. elegans vulval development, consistent with decreased Notch signaling .
Common reagents and specific conditions for OSM-E-11 reactions remain elusive due to its unique context within Notch signaling.
Scientific Research Applications
OSM-E-11’s research applications extend beyond C. elegans:
Biology: Understanding Notch signaling and cell fate determination.
Medicine: Investigating potential therapeutic targets related to Notch pathways.
Industry: Although not directly applicable, insights from OSM-E-11 may inspire novel approaches in drug development or tissue regeneration.
Mechanism of Action
OSM-E-11 likely acts as a coactivator for Notch receptors, facilitating precise regulation of Notch signaling. Its molecular targets and pathways are intricately linked to cell fate decisions during development .
Comparison with Similar Compounds
OSM-E-11’s uniqueness lies in its DOS motif and its role as a Notch ligand. While it lacks the DSL domain found in classical Notch ligands, it shares functional similarities with them. Notably, the mammalian homolog of OSM-E-11 is Deltalike1 (DLK1), which also participates in Notch signaling .
Properties
Molecular Formula |
C15H17FN2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate |
InChI |
InChI=1S/C15H17FN2O4S/c1-10-8-14(23(20,21)17-9-15(19)22-3)11(2)18(10)13-6-4-12(16)5-7-13/h4-8,17H,9H2,1-3H3 |
InChI Key |
MAMSLIRHTVGOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798606.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798617.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798627.png)
![(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10798636.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![3-[4-(3-Hydroxypropylamino)thieno[3,2-d]pyrimidin-6-yl]cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10798657.png)

![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![6-(3-Pyrrolidin-1-ylsulfonylcyclohexa-2,4-dien-1-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798678.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
